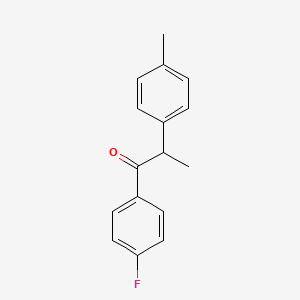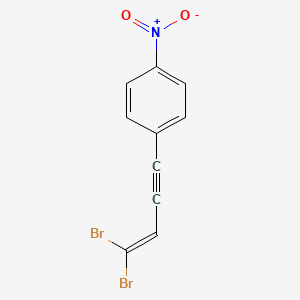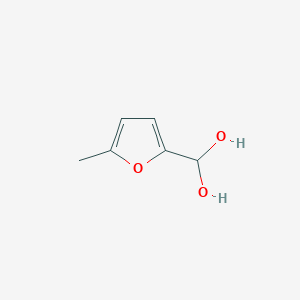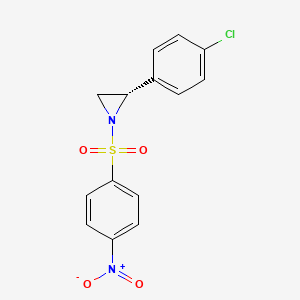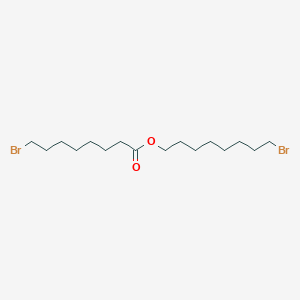![molecular formula C18H22O3 B12528479 4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate CAS No. 688035-61-2](/img/structure/B12528479.png)
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate is a chemical compound with the molecular formula C18H22O3. It is known for its unique structure, which includes a cyclohexyl ring substituted with hydroxyphenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-Hydroxy-1-(4-hydroxyphenyl)cyclohexyl]phenol: Similar structure but with different substitution patterns.
Bisphenol A: Another compound with two hydroxyphenyl groups but different central structure.
Bisphenol Z: Similar to bisphenol A but with a cyclohexylidene central structure.
Uniqueness
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate is unique due to its specific substitution pattern and the presence of a cyclohexyl ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
688035-61-2 |
|---|---|
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)cyclohexyl]phenol;hydrate |
InChI |
InChI=1S/C18H20O2.H2O/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15;/h4-11,19-20H,1-3,12-13H2;1H2 |
InChI-Schlüssel |
ZOGRARYNDFZEID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
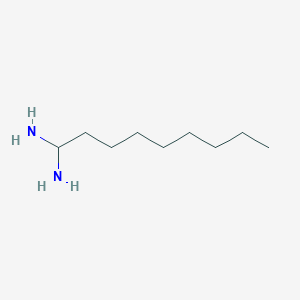
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
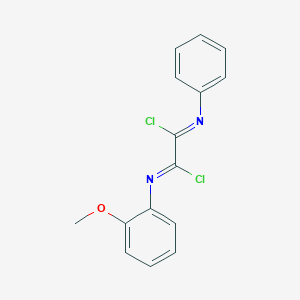
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
